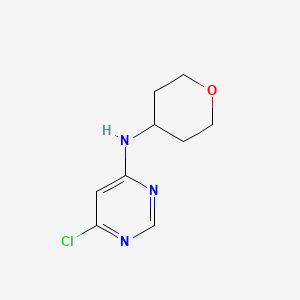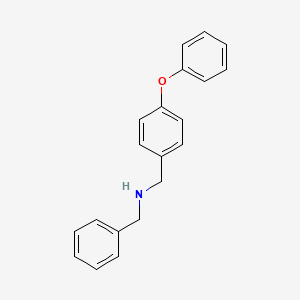
N-Benzyl-N-(4-phenoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-Benzyl-N-(4-phenoxybenzyl)amine is an organic compound characterized by the presence of a benzyl group attached to a phenoxyphenylmethyl amine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(4-phenoxybenzyl)amine typically involves the reaction of benzyl chloride with 4-phenoxyphenylmethylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the process is carried out in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
N-Benzyl-N-(4-phenoxybenzyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
科学的研究の応用
N-Benzyl-N-(4-phenoxybenzyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of N-Benzyl-N-(4-phenoxybenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzylamine: A simpler analogue with a benzyl group attached to an amine.
Phenoxyphenylmethylamine: Lacks the benzyl group but shares the phenoxyphenylmethyl structure.
特性
分子式 |
C20H19NO |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
N-[(4-phenoxyphenyl)methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C20H19NO/c1-3-7-17(8-4-1)15-21-16-18-11-13-20(14-12-18)22-19-9-5-2-6-10-19/h1-14,21H,15-16H2 |
InChIキー |
JMEVSDHIPUYIAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
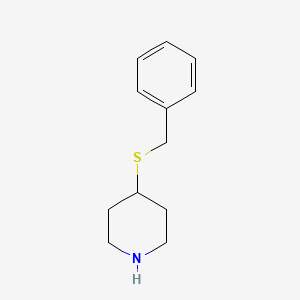
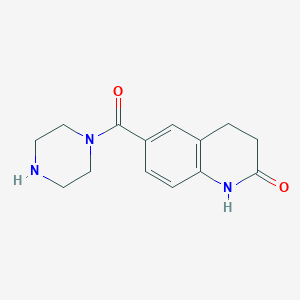
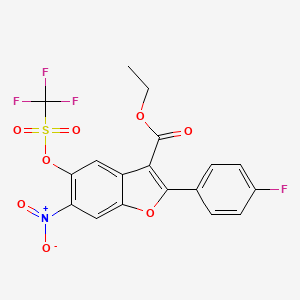

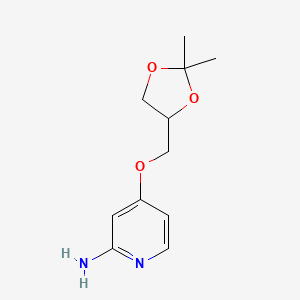
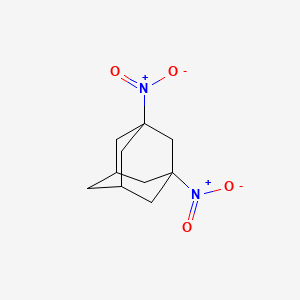
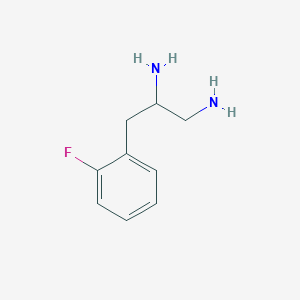
![Benzo[b]thiophen-2-yl-benzaldehyde](/img/structure/B8710959.png)
![2-[4-(Diethylamino)-2-ethoxybenzoyl]benzoic acid](/img/structure/B8710967.png)
![1,7-dichloro-5H-pyrido[4,3-b]indole-4-carbonitrile](/img/structure/B8710976.png)
![Ethyl 4-[2-(methanesulfonyl)ethoxy]benzoate](/img/structure/B8710978.png)


